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Introduction
The hepatitis B virus (HBV) core antigen (HBcAg), specifically the amino acid sequence 18-27

(FLPSDFFPSV), is a critical HLA-A2 restricted cytotoxic T lymphocyte (CTL) epitope. A robust

CTL response against this epitope is associated with the clearance of HBV infection. Therefore,

accurate and reliable measurement of this response is crucial for the development of

therapeutic vaccines and immunotherapies against chronic hepatitis B.

These application notes provide an overview and detailed protocols for several widely used

techniques to quantify and characterize the CTL response to HBcAg 18-27. The described

methods include MHC Class I Tetramer/Pentamer Staining, Enzyme-Linked Immunospot

(ELISpot) assay, and Intracellular Cytokine Staining (ICS) with flow cytometry. Additionally, a

summary of the traditional 51Cr-release assay for cytotoxicity is included.

Data Presentation
The following tables summarize representative quantitative data obtained from studies

measuring the CTL response to HBcAg 18-27 using various techniques.

Table 1: Frequency of HBcAg 18-27-Specific CD8+ T Cells Measured by MHC-I

Tetramer/Pentamer Staining
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Sample Type Population

Frequency of
HBcAg 18-27-
Specific CD8+ T
Cells (%)

Reference

Peripheral Blood

Mononuclear Cells

(PBMCs)

Acute Hepatitis B

Patients
0.22 - 4.59 [1]

PBMCs
Chronic Hepatitis B

Patients

0.04 - 0.14

(background)
[2][3]

PBMCs
Healthy Donors (post-

stimulation)
~1.05 [2][3]

Splenocytes
Immunized HLA-A2

Transgenic Mice
0.36 - 1.01 [4]

Table 2: Functional CTL Response to HBcAg 18-27 Measured by ELISpot and Cytotoxicity

Assays

Assay Type Sample Type Measurement Result Reference

IFN-γ ELISpot
PBMCs (post-

stimulation)

IFN-γ Secreting

Cells (ISCs) /

106 PBMCs

>50 (positive

response)
[3]

51Cr-Release

Assay

Splenocytes

(from immunized

mice)

% Specific Lysis

(E:T ratio 100:1)
up to 55.3 ± 10.1 [4]

51Cr-Release

Assay

PBMCs (post-

stimulation)

% Specific Lysis

(E:T ratio 100:1)
up to 68.4 ± 15 [2]

Experimental Protocols
MHC Class I Tetramer/Pentamer Staining for
Enumeration of HBcAg 18-27-Specific CTLs
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This protocol describes the direct quantification of HBcAg 18-27-specific CD8+ T cells using

fluorescently labeled MHC-I tetramers or pentamers complexed with the HBcAg 18-27 peptide.

Materials:

Peripheral blood mononuclear cells (PBMCs) or splenocytes

PE-conjugated HLA-A*02:01/HBcAg 18-27 (FLPSDFFPSV) Tetramer or Pentamer

Fluorochrome-conjugated anti-human or anti-mouse CD8 antibody (e.g., APC, FITC)

Fluorochrome-conjugated anti-human or anti-mouse CD3 antibody (e.g., PerCP-Cy5.5)

Phosphate Buffered Saline (PBS)

FACS Buffer (PBS with 0.1% BSA)

1% Paraformaldehyde (for fixing)

Flow cytometer

Protocol:

Cell Preparation: Isolate PBMCs from whole blood using a Ficoll density gradient or prepare

a single-cell suspension of splenocytes. Wash the cells twice with PBS.

Cell Staining:

Resuspend 1 x 106 cells in 100 µL of FACS buffer.

Add 10 µL of the PE-conjugated HLA-A*02:01/HBcAg 18-27 Pentamer.[1]

Incubate for 20 minutes at 4°C in the dark.[1]

Wash the cells with 3 mL of FACS buffer and centrifuge at 500 x g for 5 minutes. Discard

the supernatant.

Add 20 µL of fluorochrome-conjugated anti-CD3 and 20 µL of anti-CD8 monoclonal

antibodies.[1]
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Incubate for 20 minutes at 4°C in the dark.[1]

Washing and Fixation:

Wash the cells with 3 mL of FACS buffer and centrifuge.

Resuspend the cell pellet in 500 µL of 1% paraformaldehyde.[1]

Flow Cytometry Analysis:

Acquire the samples on a flow cytometer.

Gate on the CD3+ lymphocyte population, then on CD8+ T cells.

Quantify the percentage of cells that are double-positive for CD8 and the HBcAg 18-27

tetramer/pentamer.[1]

Sample Preparation Staining Analysis
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Flow Cytometer
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Click to download full resolution via product page

MHC-I Tetramer Staining Workflow

ELISpot Assay for IFN-γ Secretion
This protocol measures the frequency of HBcAg 18-27-specific T cells based on their ability to

secrete IFN-γ upon antigen stimulation.

Materials:

PVDF membrane 96-well ELISpot plates

Anti-human or anti-mouse IFN-γ capture antibody

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3096949/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3096949/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3096949/
https://www.benchchem.com/product/b12401186?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12401186?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Biotinylated anti-human or anti-mouse IFN-γ detection antibody

Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)

HBcAg 18-27 peptide

PBMCs or splenocytes

RPMI-1640 medium with 10% FBS

Coating Buffer (e.g., sterile PBS)

Blocking Buffer (e.g., RPMI + 10% FBS)

Wash Buffer (PBS with 0.05% Tween-20)

ELISpot reader

Protocol:

Plate Coating:

Pre-wet the ELISpot plate with 35% ethanol for 30 seconds, then wash thoroughly with

sterile PBS.[5]

Coat the wells with IFN-γ capture antibody (0.5-4 µg/mL in coating buffer) and incubate

overnight at 4°C.[5]

Blocking: Wash the plate with PBS and block with 200 µL/well of blocking buffer for 2 hours

at room temperature.[6]

Cell Plating and Stimulation:

Wash the plate and add 100 µL of RPMI-1640 medium to each well.

Add 100 µL of cell suspension (typically 2-4 x 105 cells/well) containing the HBcAg 18-27

peptide at the desired concentration (e.g., 1-10 µg/mL).
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Include negative control wells (cells without peptide) and positive control wells (cells with a

mitogen like PHA).

Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.[6]

Detection:

Wash the wells to remove cells.

Add 100 µL of biotinylated IFN-γ detection antibody and incubate for 2 hours at room

temperature.

Wash the plate and add 100 µL of Streptavidin-ALP or -HRP. Incubate for 1 hour at room

temperature.

Spot Development and Analysis:

Wash the plate and add the substrate solution.

Monitor for the development of spots. Stop the reaction by washing with distilled water.

Allow the plate to dry completely and count the spots using an ELISpot reader.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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